Rhenium(VII) oxide serves as a versatile catalyst for various organic reactions. Its ability to activate various functional groups and participate in redox processes makes it valuable for:
Rhenium(VII) oxide serves as a precursor for other rhenium-based catalysts used in various research applications. When subjected to specific reaction conditions, it can be converted into:
Ongoing research continues to explore the potential of Rhenium(VII) oxide in various scientific fields. This includes:
Rhenium(VII) oxide, with the chemical formula , is an inorganic compound that appears as a yellowish solid. It is recognized as the anhydride of perrhenic acid () and serves as a precursor for various rhenium compounds. This compound is notable for its volatility and is primarily obtained through the roasting of rhenium ores, making it a crucial raw material in rhenium chemistry .
The structure of solid rhenium(VII) oxide consists of alternating octahedral and tetrahedral coordination of rhenium centers. Upon heating, it can break down into molecular forms, resembling manganese heptoxide, which consists of two tetrahedral units sharing a vertex .
Rhenium(VII) oxide is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact. Inhalation can irritate the respiratory tract. Due to its oxidizing properties, it can react violently with organic materials []. Always wear appropriate personal protective equipment (PPE) when handling Re2O7.
The synthesis of rhenium(VII) oxide typically involves the oxidation of metallic rhenium or its lower oxides and sulfides at elevated temperatures (500–700 °C) in the presence of air. Alternative methods include:
Rhenium(VII) oxide finds applications across various fields:
Studies involving rhenium(VII) oxide often focus on its catalytic interactions rather than direct biological interactions. For instance, it has been shown to selectively catalyze reactions involving cyclic ethers and carboxylic acids, demonstrating its utility in synthetic organic chemistry. Isotope labeling experiments have elucidated mechanisms by which rhenium oxo ligands participate in nucleophilic attacks during these reactions .
Rhenium(VII) oxide shares similarities with other oxidation states of rhenium oxides. Below is a comparison highlighting its uniqueness:
Compound | Formula | Oxidation State | Unique Features |
---|---|---|---|
Rhenium(0) | Re | 0 | Elemental form; used in various alloys |
Rhenium(IV) | ReO₂ | +4 | Stable at room temperature; used in catalysis |
Rhenium(V) | Re₂O₇ | +5 | Intermediate oxidation state; less volatile |
Rhenium(VI) | ReO₃ | +6 | Forms stable complexes; used in oxidation reactions |
Rhenium(VII) | Re₂O₇ | +7 | Highly volatile; strong oxidizer; useful catalyst |
Rhenium(VII) oxide's high oxidation state and volatility set it apart from other compounds, making it particularly valuable in catalytic applications and organic synthesis .
In the gas phase, Re₂O₇ adopts a discrete molecular structure characterized by two ReO₄ tetrahedra sharing a bridging oxygen atom, forming an O₃Re–O–ReO₃ configuration with D₃d symmetry [1] [2]. This geometry contrasts with its polymeric solid-state form, as heating induces depolymerization into molecular units [1]. Gas-phase electron diffraction studies reveal a Re–O–Re bond angle of 147.5°, intermediate between the linear arrangement in Tc₂O₇ (180°) and the bent structure of Mn₂O₇ (131.4°) [2]. The Re–O bond lengths in terminal positions measure 1.71–1.74 Å, while the bridging Re–O bond extends to 1.85 Å, reflecting weaker bonding at the shared vertex [2].
The coordination chemistry of Re₂O₇ hinges on the differentiation between terminal and bridging oxygen atoms. Terminal oxygens engage in strong σ and π bonds with rhenium, evidenced by shorter bond lengths (1.71 Å) and higher vibrational frequencies (ν~Re–O~ = 970–1,020 cm⁻¹) [2]. Bridging oxygens participate in three-center covalent bonds, as shown by natural bond orbital (NBO) analysis, which identifies electron density delocalization across the Re–O–Re moiety [2]. This bonding motif contributes to the compound’s thermal stability, as the bridging oxygen resists dissociation until temperatures exceed 500°C [1].
The Re–O–Re bond angle in gas-phase Re₂O₇ (147.5°) reflects a balance between lone pair repulsion at oxygen and metal-oxygen π-bonding requirements [2]. Density functional theory (DFT) calculations attribute this angle to the dominance of sp³ hybridization at the bridging oxygen, which accommodates the tetrahedral coordination of rhenium [2]. In contrast, Mn₂O₇ exhibits a smaller angle (131.4°) due to stronger π-backbonding from manganese to oxygen, while Tc₂O₇ adopts a linear geometry (180°) owing to reduced steric strain [2].
Solid-state Re₂O₇ forms an extended polymer comprising alternating octahedral [ReO₆] and tetrahedral [ReO₄] units connected via bridging oxygens [1] [2]. Each octahedral Re center bonds to six oxygens (four terminal, two bridging), while tetrahedral Re centers coordinate with four oxygens (three terminal, one bridging) [2]. This arrangement creates infinite chains along the crystallographic c-axis, with a unit cell volume of 1,092.0 ų [2].
The orthorhombic crystal lattice (Pbca space group) features a layered structure with interlocking ReO₄ and ReO₆ units [2]. Key lattice parameters include a = 12.805 Å, b = 15.194 Å, and c = 5.613 Å, yielding a density of 6.10 g/cm³ [2]. The cohesion between layers arises from weak van der Waals interactions and residual covalent bonding, as evidenced by a bulk modulus of 24.9 GPa [2].
The polymeric structure stabilizes through a combination of covalent Re–O bonds and dispersion forces. Cohesive energy calculations reveal a value of 3.75 eV per molecule, significantly higher than Mn₂O₇ (1.18 eV) and Tc₂O₇ (1.53 eV) [2]. This increased stability stems from the extended covalent network, which distributes bonding electrons across multiple Re–O–Re linkages [2].
Both Re₂O₇ and Mn₂O₇ exhibit bent Re–O–Re (Mn–O–Mn) angles in the gas phase (147.5° vs. 131.4°) and share a three-center covalent bonding motif at the bridging oxygen [2]. However, Mn₂O₇ adopts a molecular structure in the solid state, whereas Re₂O₇ polymerizes, reflecting rhenium’s higher oxidation state tolerance and larger atomic radius [1] [2].
Tc₂O₇ diverges sharply from Re₂O₇, maintaining a linear O–Tc–O–Tc–O geometry (180°) in both gas and solid phases [2]. This structural rigidity arises from stronger d-orbital participation in Tc–O bonding, which minimizes steric strain. Solid-state Tc₂O₇ also exhibits lower cohesive energy (1.53 eV) compared to Re₂O₇, correlating with its molecular packing rather than polymeric chains [2].
Property | Mn₂O₇ | Tc₂O₇ | Re₂O₇ |
---|---|---|---|
Bond Angle (Gas Phase) | 131.4° [2] | 180.0° [2] | 147.5° [2] |
Solid-State Structure | Molecular | Molecular | Polymeric |
Cohesive Energy (eV) | 1.18 [2] | 1.53 [2] | 3.75 [2] |
Band Gap (eV) | 2.85–3.26 [2] | 2.90 [2] | 2.90 [2] |
The transition from Mn₂O₇ to Re₂O₇ reveals increasing bond ionicity, larger atomic radii, and enhanced stabilization of polymeric architectures [2]. Rhenium’s 5d orbitals facilitate stronger metal-oxygen covalent bonding, enabling the formation of extended networks absent in lighter Group 7 analogs [2].
Corrosive